Tetrindole

Overview

Description

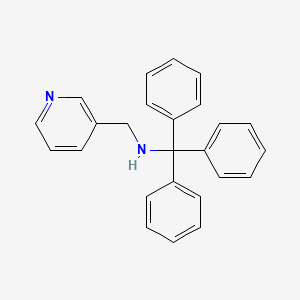

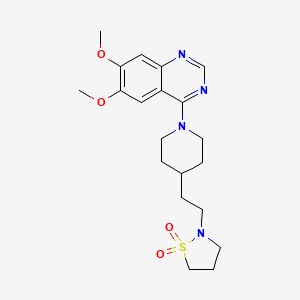

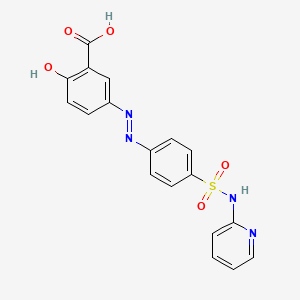

Tetrindole was a drug candidate that functions by reversibly inhibiting monoamine oxidase A . It was first synthesized in Moscow in the early 1990s . Tetrindole is similar in its chemical structure to pirlindole (Pyrazidol), and metralindole .

Molecular Structure Analysis

Tetrindole has a molecular formula of C20H26N2 . Its average mass is 294.434 Da and its monoisotopic mass is 294.209595 Da . It is similar in its chemical structure to pirlindole (Pyrazidol), and metralindole .

Scientific Research Applications

Antidepressant Efficacy

Tetrindole has been investigated for its potential as an antidepressant . It functions by reversibly inhibiting monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine . By inhibiting this enzyme, Tetrindole may increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Serotonergic Agonism

As a serotonergic agonist, Tetrindole has an affinity for serotonin receptors and can mimic the effects of serotonin . This application is significant in the treatment of various conditions, including depression, anxiety, and migraine disorders, as it can stimulate physiological activity at serotonin receptors .

Neuroprotective Potential

Research suggests that Tetrindole may have neuroprotective properties. It could potentially be used to protect neuronal health and function, which is crucial in the study of neurodegenerative diseases and brain injuries .

Modulation of Monoamine Oxidase Activity

Tetrindole’s ability to modulate the activity of monoamine oxidase A is of particular interest in neuroscience. This modulation is essential for understanding the mechanisms of action of various psychotropic drugs and for developing new therapeutic agents .

Hemodynamic Effects

Tetrindole has been shown to have hemodynamic effects, such as influencing heart rate and arterial pressure. These properties are valuable in cardiovascular research, especially in understanding the interactions between antidepressants and cardiovascular function .

Pharmacokinetics and Metabolism

The study of Tetrindole’s pharmacokinetics and metabolism is crucial for drug development. Understanding how Tetrindole is metabolized and eliminated from the body can inform dosage and delivery methods for optimal therapeutic effect .

Mechanism of Action

Target of Action

Tetrindole primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Tetrindole prevents the breakdown of these neurotransmitters, increasing their availability in the brain.

Mode of Action

Tetrindole functions by reversibly inhibiting MAO-A The inhibition of MAO-A leads to an increase in the levels of monoamines, as their breakdown is reduced .

Biochemical Pathways

The primary biochemical pathway affected by Tetrindole is the monoamine neurotransmitter pathway . By inhibiting MAO-A, Tetrindole increases the concentration of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission, which can have various downstream effects depending on the specific neurotransmitter involved.

Pharmacokinetics

As a small molecule drug , it is likely to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver , and excreted via the kidneys.

Result of Action

The increased availability of monoamine neurotransmitters due to the action of Tetrindole can lead to a variety of molecular and cellular effects. For instance, increased serotonin levels can enhance mood and alleviate symptoms of depression . Similarly, increased levels of norepinephrine and dopamine can improve attention and cognitive function.

Action Environment

The action, efficacy, and stability of Tetrindole can be influenced by various environmental factors. While specific studies on Tetrindole are limited, research on similar drugs suggests that factors such as diet, lifestyle, and exposure to environmental pollutants can impact the effectiveness of MAO inhibitors

Safety and Hazards

While specific safety and hazard information for Tetrindole is not detailed in the search results, it’s generally recommended to ensure adequate ventilation, use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing when handling similar substances .

properties

IUPAC Name |

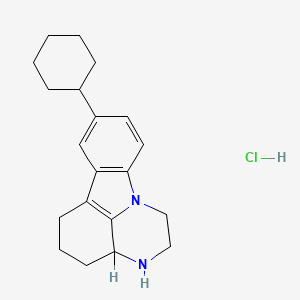

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGWNVNYIVEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929204 | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrindole | |

CAS RN |

135991-95-6 | |

| Record name | Tetrindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135991-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

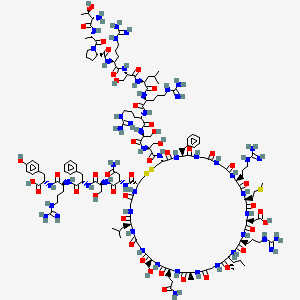

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.